molecular formula C17H23NO B8270127 Levorphanol CAS No. 297-90-5

Levorphanol

Cat. No.: B8270127
CAS No.: 297-90-5
M. Wt: 257.37 g/mol
InChI Key: JAQUASYNZVUNQP-UHFFFAOYSA-N

Chemical Reactions Analysis

Levorphanol undergoes various chemical reactions, including:

Scientific Research Applications

Pain Management in Cancer Patients

Recent studies have highlighted the efficacy of levorphanol in controlling pain and other symptoms in patients with advanced cancer. An early-phase trial reported that 82.5% of patients successfully transitioned to this compound from other opioids, demonstrating its potential as an alternative to methadone for cancer-related pain management . The compound was associated with significant improvements in pain relief and quality of life metrics.

Postoperative Pain Relief

This compound has been extensively studied for its role in postoperative analgesia. Research indicates that this compound provides effective pain relief following surgical procedures. For instance, a study found that patients receiving 2 mg of this compound experienced an average analgesia duration of 10.1 hours post-surgery . Comparatively, patients receiving morphine reported lower rates of effective analgesia and higher side effects.

Pharmacological Properties

This compound's pharmacokinetics reveal a long half-life, which can lead to accumulation with repeated dosing. It is primarily excreted via the kidneys, necessitating caution in patients with renal impairment . The drug's side effect profile is generally favorable compared to traditional opioids, with lower incidences of nausea and sedation reported in several studies .

Case Study: Chronic Pain Management

A case study involving a 42-year-old male patient with chronic neck and back pain demonstrated the successful use of this compound after multiple failed opioid regimens. The patient achieved optimal pain relief on a regimen of 12 mg daily after transitioning from various other opioids that had resulted in adverse effects . This case underscores this compound's potential as a viable option for patients who do not respond well to conventional therapies.

Efficacy in Neuropathic Pain

Clinical trials have shown that this compound is effective for neuropathic pain management. A dose-response study indicated that higher doses significantly improved pain outcomes compared to lower doses . This highlights the drug's utility in treating complex pain syndromes often resistant to standard opioid therapy.

Comparative Analysis with Other Opioids

Property This compound Methadone Morphine
PotencyHigher than morphineComparableStandard
MechanismMu-opioid & NMDAMu-opioidMu-opioid
Half-lifeLongVariableShort
Side EffectsLower incidenceHigher incidenceModerate incidence
Use in Cancer PainEffectiveEffectiveEffective

Future Directions and Research Needs

Despite its promising applications, this compound remains underutilized due to physician unfamiliarity and concerns regarding its pharmacokinetics . Further randomized controlled trials are warranted to establish clearer guidelines for its use across diverse patient populations.

Comparison with Similar Compounds

Levorphanol is often compared to other opioids such as morphine and methadone. Unlike methadone, this compound is a more potent N-methyl-D-aspartate receptor antagonist and has a higher affinity for δ-opioid and κ-opioid receptors . It also has a shorter plasma half-life but a longer duration of action, making it a viable option for chronic pain management . Similar compounds include:

This compound’s unique combination of receptor activities and pharmacokinetic properties makes it a valuable tool in pain management and scientific research.

Biological Activity

Levorphanol is a potent opioid analgesic belonging to the morphinan class, recognized for its unique pharmacological profile. It exhibits significant biological activity through multiple mechanisms, including NMDA receptor antagonism and the inhibition of serotonin and norepinephrine reuptake. This article delves into the biological activity of this compound, supported by case studies, clinical findings, and relevant data.

This compound acts primarily as an N-methyl-D-aspartate (NMDA) receptor antagonist , which contributes to its analgesic effects, particularly in neuropathic pain. Additionally, it inhibits the reuptake of serotonin (5-HT) and norepinephrine (NE) , enhancing its efficacy in pain management. Unlike many opioids, this compound does not require metabolism via cytochrome P450 enzymes, reducing potential drug-drug interactions and making it a safer alternative in patients with complex medication regimens .

Pharmacokinetics

This compound undergoes phase II metabolism through glucuronidation to form this compound-3-glucuronide, which is then excreted renally. This metabolic pathway allows for a longer half-life and sustained analgesic effects due to the slow reconversion of the glucuronide metabolite back to active this compound .

Case Studies and Clinical Trials

  • Postoperative Pain Management :
    • A study by Brown et al. (1954) demonstrated that intravenous administration of 2 mg this compound provided an average of 7 hours of postoperative pain relief. Increasing the dosage to 4 mg extended this relief significantly .
    • Rankin et al. (1957) reported that 94.5% of patients experienced slight or no pain within the first 6 hours following administration of 2 mg this compound, with an average duration of analgesia lasting over 10 hours .
  • Cancer Pain Management :
    • An early-phase study presented at the MASCC/ISOO Annual Meeting indicated that this compound improved pain control in patients with advanced cancer, achieving a successful opioid rotation in 82.5% of cases .
    • Another study involving patients with advanced cancer found that this compound reduced pain by 36%, significantly more than the 21% reduction observed in lower-strength groups .
  • Refractory Pain Cases :
    • In a cohort study focusing on patients with refractory pain, McNulty et al. found that transitioning from methadone to this compound resulted in excellent pain relief for 40% of patients previously unresponsive to methadone .

Comparative Analysis

The following table summarizes key findings from various studies comparing this compound with other opioids:

StudyPatient PopulationDoseFindings
Brown et al. (1954)Postoperative2 mg IVAverage pain relief duration: 7 hours
Hunt et al. (1974)Surgical patients3 mg SC vs. 10 mg MorphineEffective analgesia achieved in 97% vs. 78% for morphine
McNulty et al. (2014)Refractory painVariesTransition from methadone resulted in excellent relief for 40%

Safety Profile

This compound has shown a ceiling effect on respiratory depression similar to buprenorphine, which may enhance its safety profile in clinical use . Notably, it has no significant effects on QTc prolongation, making it a favorable option for patients at risk of cardiac complications .

Q & A

Basic Research Questions

Q. How to interpret conflicting data on levorphanol’s potency across preclinical studies?

  • Methodological Answer : Conduct sensitivity analyses adjusting for variables like strain differences (e.g., Sprague-Dawley vs. Wistar rats) and assay temperatures (e.g., 50°C vs. 55°C tail immersion). Use meta-regression to quantify the impact of covariates on potency ratios (e.g., this compound:morphine = 4:1 to 8:1) .

Q. What statistical approaches are optimal for dose-response studies of this compound?

  • Methodological Answer : Apply nonlinear regression (e.g., sigmoidal Emax model) to calculate EC50 and Hill coefficients. Use bootstrap resampling to estimate 95% confidence intervals for potency ratios. Report results as mean ± SEM with p-values from repeated-measures ANOVA .

Properties

IUPAC Name

17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO/c1-18-9-8-17-7-3-2-4-14(17)16(18)10-12-5-6-13(19)11-15(12)17/h5-6,11,14,16,19H,2-4,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAQUASYNZVUNQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

297-90-5
Record name Racemorphan
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.499
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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